4-sec-Butylamino-benzene boronic acid pinacol ester

Catalog No.
S6610503
CAS No.
2490665-91-1
M.F
C16H26BNO2
M. Wt
275.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-sec-Butylamino-benzene boronic acid pinacol este...

CAS Number

2490665-91-1

Product Name

4-sec-Butylamino-benzene boronic acid pinacol ester

IUPAC Name

N-butan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Molecular Formula

C16H26BNO2

Molecular Weight

275.2 g/mol

InChI

InChI=1S/C16H26BNO2/c1-7-12(2)18-14-10-8-13(9-11-14)17-19-15(3,4)16(5,6)20-17/h8-12,18H,7H2,1-6H3

InChI Key

LTOWMKNMQGHBAU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(C)CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(C)CC

Molecular Structure Analysis

The molecule consists of a benzene ring (six-membered carbon ring) with a sec-butyl amine group (NH2-CH(CH3)2-CH2-CH3) attached at the para position (4th position) of the ring. Additionally, a boronic acid group (B(OH)2) is bonded to the benzene ring, further esterified with a pinacol group (C(CH3)2-O-C(CH3)2-OH) []. This structure suggests potential Lewis acid-base interactions involving the boron atom and its role in organic transformations.


Chemical Reactions Analysis

Specific reactions involving 4-sec-Butylamino-benzene boronic acid pinacol ester haven't been extensively documented yet. However, arylboronic acid pinacol esters are known to participate in Suzuki-Miyaura coupling reactions, a versatile method for carbon-carbon bond formation between arylboronic acids and various organic halides or triflates []. The pinacol group acts as a protecting group for the boronic acid, allowing for selective manipulation and subsequent Suzuki-Miyaura coupling under appropriate conditions.

Balanced chemical equation for a general Suzuki-Miyaura coupling reaction:

Ar-B(OH)2 pinacol ester + R-X + 2 Base + Pd(0) catalyst --> Ar-R + B(OH)3 + Pinacol (where Ar is an aryl group, R is an alkyl/aryl group, X is a halogen) []

  • Organic Synthesis

    Boronic acid pinacol esters are valuable intermediates in organic synthesis due to their ability to undergo Suzuki-Miyaura coupling reactions []. This reaction allows for the formation of carbon-carbon bonds between a boronic acid and a variety of organic halides. 4-sec-Butylamino-benzene boronic acid pinacol ester could potentially be used as a building block in the synthesis of complex organic molecules with a sec-butyl amine group and a benzene ring connected by a carbon-carbon bond.

  • Medicinal Chemistry

    Many pharmaceuticals contain boron-containing functional groups. The unique reactivity of boronic acid pinacol esters makes them attractive starting materials for the development of new drugs []. The sec-butyl amine moiety in 4-sec-Butylamino-benzene boronic acid pinacol ester could contribute to the biological activity of a potential drug molecule. Further research would be needed to explore its specific interactions with biological targets.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.2056592 g/mol

Monoisotopic Mass

275.2056592 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

Explore Compound Types